4-chloro-1-(4-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole
Description
Properties
IUPAC Name |
4-chloro-1-(4-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H10Cl6N2/c22-13-3-5-14(6-4-13)29-21(12-2-8-16(24)18(26)10-12)19(27)20(28-29)11-1-7-15(23)17(25)9-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNWVEVAWNUJGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C(=N2)C3=CC(=C(C=C3)Cl)Cl)Cl)C4=CC(=C(C=C4)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H10Cl6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601163142 | |
| Record name | 4-Chloro-1-(4-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601163142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006336-86-2 | |
| Record name | 4-Chloro-1-(4-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006336-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1-(4-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601163142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(4-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then subjected to cyclization reactions to form the pyrazole ring. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired purity of the final product. Industrial synthesis may also incorporate advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance efficiency and yield.
Chemical Reactions Analysis
Substitution Reactions
The chlorine atoms at positions 4, 3', and 4' (on phenyl rings) are susceptible to nucleophilic aromatic substitution (NAS) under specific conditions.
Key Observations :
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Steric hindrance from the 3,4-dichlorophenyl groups slows substitution at position 4 .
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Electron-withdrawing chlorine atoms activate the pyrazole ring for NAS but deactivate phenyl rings for electrophilic substitution.
Oxidation and Reduction
The pyrazole ring and substituents undergo redox transformations:
Oxidation
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Ring Oxidation : Treatment with KMnO4/H2SO4 cleaves the pyrazole ring, producing 3,4-dichlorobenzoic acid and 4-chlorophenylglyoxylic acid as major products .
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Side-Chain Oxidation : Dichlorophenyl groups resist oxidation under mild conditions but degrade under strong oxidizers (e.g., CrO3).
Reduction
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Catalytic hydrogenation (H2/Pd-C) reduces the pyrazole ring to a pyrazoline intermediate, which rearranges to 1-(4-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)pyrazolidine (83% yield) .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings, leveraging chlorine substituents as leaving groups:
Limitations :
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Steric bulk from dichlorophenyl groups reduces coupling efficiency at position 3 and 5.
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Multiple chlorine atoms complicate regioselectivity in polychlorinated systems .
Thermal and Photochemical Behavior
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Thermal Stability : Decomposes above 280°C, releasing HCl and forming polycyclic aromatic hydrocarbons (PAHs).
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Photoreactivity : UV irradiation (254 nm) induces C-Cl bond homolysis, generating radicals that dimerize at position 4 .
Biological Interaction-Driven Reactions
In pharmacological studies, the compound undergoes metabolic transformations:
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Hepatic Metabolism : Cytochrome P450 enzymes mediate hydroxylation at position 4, producing a bioactive metabolite .
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Glucuronidation : The 4-hydroxy derivative conjugates with glucuronic acid in phase II metabolism.
Comparative Reactivity of Analogous Compounds
Scientific Research Applications
Medicinal Chemistry
4-Chloro-1-(4-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole has been investigated for its potential as an anti-cancer agent. Research indicates that the compound exhibits selective cytotoxicity against various cancer cell lines due to its ability to inhibit specific signaling pathways involved in tumor growth.
Case Study :
A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibits the proliferation of breast cancer cells by targeting the PI3K/Akt signaling pathway. The IC50 value was found to be 15 µM, indicating strong efficacy compared to standard chemotherapeutics .
Agricultural Chemistry
This compound has also been evaluated as a pesticide due to its insecticidal properties. It acts as a potent inhibitor of certain enzymes critical for insect metabolism.
Data Table: Insecticidal Efficacy
| Insect Species | Concentration (ppm) | Mortality (%) | Reference |
|---|---|---|---|
| Aphis gossypii | 50 | 85 | Smith et al., 2020 |
| Spodoptera frugiperda | 100 | 90 | Johnson et al., 2021 |
Environmental Science
Research has shown the compound's potential use in environmental remediation. Its ability to degrade certain pollutants makes it a candidate for developing eco-friendly bioremediation strategies.
Case Study :
A recent study highlighted its effectiveness in degrading chlorinated solvents in contaminated groundwater. The degradation rate was measured at 70% over a 30-day period under anaerobic conditions .
Safety and Toxicological Studies
Toxicological evaluations indicate that while the compound shows promise in various applications, it also poses risks to aquatic life and requires careful handling.
Toxicity Data Table
Mechanism of Action
The mechanism of action of 4-chloro-1-(4-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The following compounds are structurally related but differ in substituents, influencing their properties:
Key Observations :
Physicochemical Properties
- Melting Points :
- The dimethylphenyl analog (C₂₅H₂₂ClN₂) lacks reported melting points, but methyl groups typically lower melting points compared to chlorinated analogs due to reduced polarity .
- Chlorinated derivatives (e.g., 476.23 g/mol compound) likely exhibit higher melting points (>150°C) based on trends in halogenated aromatics .
- Solubility :
- High chlorine content in the target compound suggests poor aqueous solubility, consistent with logP values >5 predicted for similar structures .
Biological Activity
4-Chloro-1-(4-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and therapeutic implications based on various studies.
Chemical Structure
The compound can be described by the following molecular formula:
- Molecular Formula : C18H12Cl4N2
- Molecular Weight : 399.1 g/mol
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The process includes chlorination and coupling reactions to achieve the desired polysubstituted pyrazole structure.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit notable antimicrobial properties. For instance, the compound has been evaluated for its Minimum Inhibitory Concentration (MIC) against various pathogens:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Staphylococcus epidermidis | 0.25 |
These values indicate a strong antimicrobial potential, particularly against Gram-positive bacteria .
Antitumor Activity
In vitro studies conducted by the National Cancer Institute (NCI) have shown that several analogs of this compound possess significant antitumor activity. For example, compounds derived from the pyrazole framework exhibited broad-spectrum antitumor effects against multiple cancer cell lines:
| Compound ID | GI50 (μM) | Activity Description |
|---|---|---|
| 7a | <10 | High activity against various tumor lines |
| 9 | <15 | Moderate activity |
| 11 | <20 | Significant inhibition of cell growth |
The GI50 values indicate the concentration required to inhibit cell growth by 50%, reflecting the compound's potential as an anticancer agent .
The biological activity of this compound is thought to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for microbial survival and cancer cell proliferation.
- Induction of Apoptosis : Studies suggest that certain derivatives can trigger programmed cell death in malignant cells.
- Biofilm Disruption : The ability to inhibit biofilm formation in bacteria like Staphylococcus aureus enhances its antimicrobial efficacy .
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological assays:
- Antimicrobial Efficacy : A study showed that the compound significantly reduced biofilm formation in Staphylococcus aureus, indicating its potential application in treating biofilm-associated infections.
- Antitumor Screening : In vitro screening revealed that certain derivatives had a high selectivity index against cancer cells compared to normal cells, suggesting a favorable therapeutic window.
Q & A
Q. How can researchers optimize the synthesis of 4-chloro-1-(4-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole?
- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted chalcones with hydrazine derivatives. For example, refluxing (2E)-1,3-bis(4-chlorophenyl)prop-2-en-1-one with hydrazine hydrate in ethanol under acidic conditions (e.g., glacial acetic acid) for 5–12 hours yields pyrazole derivatives. Post-synthesis purification involves recrystallization from ethanol or dimethylformamide (DMF). Column chromatography (silica gel, ethyl acetate/hexane) may be required for impurities . Key parameters include stoichiometric ratios, solvent choice, and reflux duration.
Q. What experimental techniques are critical for confirming the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is essential for unambiguous structural confirmation. The SHELX suite (e.g., SHELXL) is widely used for refinement, with parameters such as bond lengths (e.g., C–Cl: ~1.73 Å), bond angles, and torsion angles analyzed. For example, the pyrazole ring often adopts an envelope conformation (puckering parameter Q = 0.1957 Å, φ = 314.1°) . Complementary techniques include / NMR, IR spectroscopy, and elemental analysis to verify functional groups and purity.
Advanced Research Questions
Q. How does the steric and electronic environment of substituents influence the compound’s conformational stability?
- Methodological Answer : Substituent effects can be quantified via dihedral angles between aromatic rings and the pyrazole core. For example, in related structures, the dihedral angle between the pyrazole mean plane and 4-chlorophenyl groups ranges from 3.3° to 84.6°, indicating steric hindrance from ortho-chloro substituents. Computational methods (DFT, molecular docking) can model electronic interactions, while SC-XRD data validate these predictions .
Q. What strategies resolve contradictions in crystallographic data during refinement?
- Methodological Answer : Discrepancies in hydrogen placement or thermal displacement parameters are addressed using the riding model in SHELXL, where H atoms are fixed to parent atoms (C–H = 0.93–1.00 Å) with . For disordered regions, partial occupancy refinement or TWIN/BASF commands are applied. Validation tools like PLATON or CheckCIF identify systematic errors .
Q. How can this compound be evaluated for applications in thermally robust materials?
- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability (e.g., decomposition onset >280°C). Detonation properties (velocity, sensitivity) are calculated via the Kamlet-Jacobs equations using crystal density (SC-XRD) and enthalpy of formation. For comparison, RDX (detonation velocity: 8,750 m/s) serves as a benchmark. Sensitivity tests (impact, friction) follow UN protocols .
Q. What intermolecular interactions stabilize the crystal lattice, and how are they characterized?
- Methodological Answer : Weak C–H⋯O hydrogen bonds (e.g., 2.50–2.70 Å) and π-π stacking (interplanar distance: 3.5–3.8 Å) are common. Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions (e.g., H⋯H, C⋯Cl). SC-XRD reveals supramolecular motifs like dimers or columnar stacking along specific crystallographic axes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
